3-(3-Fluoro-4-methylphenyl)benzaldehyde

Regiochemistry Synthetic Intermediate Cross-Coupling Selectivity

Researchers developing isotype-selective HDAC inhibitors frequently face the challenge that generic fluorophenyl building blocks yield pan-HDAC inhibition. 3-(3-Fluoro-4-methylphenyl)benzaldehyde (CAS 885964-68-1) addresses this by providing the precise 3-fluoro-4-methylphenyl substitution pattern validated to confer HDAC6-insensitive activity in the IYS-14 compound series. This pre-assembled biaryl meta-carbaldehyde eliminates the need for in-house Suzuki coupling optimization, reducing synthesis steps and ensuring batch-to-batch regiochemical fidelity. • Enables HDAC6-sparing inhibitor SAR with validated 3-fluoro-4-methylphenyl pharmacophore • Fragment-sized (MW 214.23, XLogP ~3.5, TPSA 17.1 Ų) - ideal for FBDD library inclusion and 19F NMR screening • Single-isomer procurement ensures biological differences reflect genuine structural variation, not impurity profiles

Molecular Formula C14H11FO
Molecular Weight 214.23 g/mol
CAS No. 885964-68-1
Cat. No. B1463673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-4-methylphenyl)benzaldehyde
CAS885964-68-1
Molecular FormulaC14H11FO
Molecular Weight214.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)F
InChIInChI=1S/C14H11FO/c1-10-5-6-13(8-14(10)15)12-4-2-3-11(7-12)9-16/h2-9H,1H3
InChIKeyOBYZRTOQPCEPJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluoro-4-methylphenyl)benzaldehyde Overview


3-(3-Fluoro-4-methylphenyl)benzaldehyde (IUPAC: 3'-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde; CAS 885964-68-1) is a fluorinated biphenyl aromatic aldehyde with molecular formula C14H11FO and molecular weight 214.23 g/mol. It belongs to the class of biphenyl-3-carbaldehydes, featuring a fluorine atom at the 3' position and a methyl group at the 4' position of the distal phenyl ring, with the aldehyde functionality at the meta (3-) position of the proximal phenyl ring. This regiospecific substitution pattern distinguishes it from its constitutional isomers and makes it a strategically valuable intermediate for constructing biaryl-containing pharmacophores in medicinal chemistry. [1]

Workflow
Meta-directed biaryl pharmacophore synthesis and fragment-based drug discovery
Selection Logic
Specific 3-fluoro-4-methyl substitution pattern for HDAC6-insensitive inhibitor development
Procurement Context
Requires verified CAS sourcing to avoid chloro-analog cross-reference risk

Uniqueness of 3-(3-Fluoro-4-methylphenyl)benzaldehyde


Substituting 3-(3-fluoro-4-methylphenyl)benzaldehyde with a generic regioisomeric biphenyl carbaldehyde—such as the 4-carbaldehyde variant (CAS 885964-50-1) or the 4'-fluoro-3'-methyl positional isomer (CAS 343604-38-6)—introduces fundamentally different electronic and steric properties at the aldehyde-bearing ring. The meta-carbaldehyde position in this compound directs electrophilic aromatic substitution and cross-coupling reactivity differently than the para-carbaldehyde isomer, affecting downstream synthetic efficiency and product regiochemistry. [1] Furthermore, structure-activity relationship (SAR) studies on HDAC inhibitors have demonstrated that the specific 3-fluoro-4-methylphenyl substitution pattern confers a distinct pharmacological profile (HDAC6-insensitive inhibition) that positional isomers do not replicate. [2]

Regioisomer
Target: 3-carbaldehyde (meta) — directs distinct cross-coupling and exit vector geometry
Substitute: 4-carbaldehyde (para) — altered reactivity and pharmacophoric anchor may not transfer
Positional Isomer
Target: 3'-Fluoro-4'-methyl — reported HDAC6-insensitive inhibition profile context
Substitute: 4'-Fluoro-3'-methyl — different dipole and isoform-selectivity profile may require validation
Non-Fluorinated Analog
Target: Fluorine present — supports metabolic stability and 19F NMR binding studies
Substitute: 4'-Methyl analog — lacks fluorine-mediated metabolic blockade and NMR handle

Comparative Differentiation Evidence


Aldehyde Position: 3-Carbaldehyde vs. 4-Carbaldehyde

The target compound (CAS 885964-68-1) bears the aldehyde at the 3-position (meta) of the biphenyl scaffold, whereas its direct constitutional isomer 3'-fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS 885964-50-1) bears the aldehyde at the 4-position (para). This regioisomeric difference alters the electron density at the formyl carbon: the 3-carbaldehyde is less conjugated with the biphenyl π-system than the 4-carbaldehyde, resulting in a higher carbonyl stretching frequency and distinct reactivity in nucleophilic addition and condensation reactions. [2] The 3-carbaldehyde architecture also provides a different exit vector for the aldehyde functionality, which is critical when the compound serves as a key pharmacophoric anchor in drug-like molecules. [1]

Aldehyde Position: 3- vs. 4-Carbaldehyde
Cross-study comparable
Meta substitution alters C=O vibrational frequency and Pd-catalyzed C-H functionalization directing effect.
Regiochemistry determines downstream derivative geometry.
Predicted by DFT; confirmed by NMR of analogous biphenyl carbaldehydes.
Regiochemistry Synthetic Intermediate Cross-Coupling Selectivity

Fluoro-Methyl Positional Isomer Comparison

The target compound (3'-fluoro-4'-methyl substitution) differs from its positional isomer 4'-fluoro-3'-methyl-[1,1'-biphenyl]-3-carbaldehyde (CAS 343604-38-6) in the relative orientation of fluorine and methyl groups on the distal ring. In the target compound, the electron-withdrawing fluorine is ortho to the biphenyl linkage and para to the methyl group, creating a dipole moment orientation distinct from the 4'-fluoro-3'-methyl isomer. This affects the compound's Hansen solubility parameters and its interaction with biological targets. [1] Critically, SAR studies on HDAC inhibitors reveal that the 3-fluoro-4-methylphenyl motif (IYS-14) produces HDAC6-insensitive inhibition, whereas other aryl substitutions (including 4-methylphenyl, IYS-1) yield different isoform selectivity profiles. [1]

Fluoro-Methyl Positional Isomer
Cross-study comparable
3'-F,4'-CH3 motif reported as HDAC6-insensitive inhibitor. Distinct dipole from 4'-F,3'-CH3 isomer.
Specific motif supports HDAC6-sparing inhibitor design.
SAR derived from 2-aminothiazole conjugate assay in HeLa lysates.
Substituent Effects Electronic Properties Medicinal Chemistry SAR

Predicted Physicochemical Properties

The computed physicochemical properties of 3-(3-fluoro-4-methylphenyl)benzaldehyde position this compound within favorable drug-like chemical space. [1] The predicted XLogP of 3.5, topological polar surface area (TPSA) of 17.1 Ų, and exactly 2 rotatable bonds make it an attractive fragment-sized aldehyde (MW 214.23) that complies with the Rule of Three for fragment-based drug discovery (MW < 300, ClogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). [1] In comparison, the non-fluorinated analog 4'-methyl-biphenyl-3-carbaldehyde (CAS 116470-54-3, MW 196.24) lacks the metabolic stability and electronic modulation conferred by the fluorine substituent, which is known to block CYP450-mediated oxidative metabolism at the 3'-position. [2]

Predicted Physicochemical Properties
Class-level inference
XLogP ~3.5, TPSA 17.1 Ų, 2 rotatable bonds. MW 214.23. Fluorine reduces logP and adds 19F handle.
Supports fragment-based drug discovery (Rule of Three).
Predicted properties; class-level knowledge of fluorinated aldehydes.
Drug-likeness Physicochemical Properties Lead Optimization

Commercial Purity Comparison

Commercially available 3-(3-fluoro-4-methylphenyl)benzaldehyde is supplied at 97% purity by Fluorochem (via CymitQuimica) and Leyan , and at minimum 95% purity by Biosynth . The 97% specification from Fluorochem and Leyan exceeds the 95% minimum from Biosynth, providing a 2% higher assured purity. For the structurally related 4-carbaldehyde isomer (CAS 885964-50-1), Leyan offers 98% purity, indicating that the 3-carbaldehyde isomer is marginally less pure in the highest available commercial grade. Importantly, several online databases incorrectly cross-reference this CAS number with the chloro analog 3-(2-chloro-3-methylphenyl)benzaldehyde (MW 230.69), creating procurement risk that necessitates sourcing from verified suppliers with documented analytical characterization.

Commercial Purity Comparison
Head-to-head
Target compound: 97% (Fluorochem, Leyan). Isomers: 98%. CAS cross-reference risk with chloro analog identified.
97% purity benchmark recommended; verify CAS accuracy.
Data to verify with authorized supplier documentation.
Procurement Quality Purity Specification Vendor Comparison

HDAC6-Insensitive Inhibition Profile

In a systematic SAR study of NCH-31 HDAC inhibitor analogues, the 3-fluoro-4-methylphenyl-substituted derivative (IYS-14) was characterized as an HDAC6-insensitive inhibitor, distinguishing it from the 4-methylphenyl derivative (IYS-1, also HDAC6-insensitive) and the 3-fluorophenyl (IYS-10) and 4-fluorophenyl (IYS-15) derivatives, which acted as potent pan-HDAC inhibitors. [1] While this study evaluated the complete 2-aminothiazole conjugate rather than the aldehyde building block itself, the 3-fluoro-4-methylphenyl motif was identified as a critical pharmacophoric element conferring HDAC6-insensitive inhibition. [1] This SAR finding provides a validated rationale for selecting 3-(3-fluoro-4-methylphenyl)benzaldehyde as the aldehyde precursor for synthesizing HDAC6-sparing inhibitor candidates, a profile not achievable with the corresponding 3-fluorophenyl or 4-fluorophenyl benzaldehyde building blocks. [1]

HDAC6-Insensitive Inhibition Profile
Class-level inference
IYS-14 (3-F,4-Me motif): HDAC6-insensitive. IYS-10/IYS-15 (3-F or 4-F motif): potent pan-HDAC.
Supports HDAC6-sparing inhibitor development; fluorophenyl analogs cannot replicate.
SAR context from 2-aminothiazole conjugate series; endpoint review recommended.
HDAC Inhibition Isoform Selectivity Epigenetic Drug Discovery

Application Scenarios


HDAC6-Insensitive Inhibitor Synthesis

Use 3-(3-fluoro-4-methylphenyl)benzaldehyde as the aldehyde building block for constructing HDAC inhibitor analogues where HDAC6-sparing activity is desired. The 3-fluoro-4-methylphenyl motif has been validated to confer HDAC6-insensitive inhibition in the IYS-14 compound series, distinguishing it from fluorophenyl-substituted analogues that exhibit pan-HDAC inhibition. [1] The meta-aldehyde position allows for conjugation to 2-aminothiazole or related heterocyclic cores via C-H coupling or condensation chemistry.

Fragment-Based Drug Discovery with 19F NMR

This compound serves as an ideal fragment-sized aldehyde (MW 214.23) for FBDD campaigns. The single fluorine atom provides a sensitive 19F NMR handle for protein-binding studies and fragment screening, while the aldehyde functionality enables rapid library expansion through reductive amination, oxime formation, or Grignard addition. [1] Its predicted XLogP of ~3.5 and TPSA of 17.1 Ų place it within Rule-of-Three compliant chemical space, making it suitable for fragment library inclusion.

meta-Functionalized Biaryl Synthesis

When a synthetic route requires a biaryl intermediate with a reactive aldehyde at the meta position of one ring and a specific 3-fluoro-4-methyl substitution on the other, this compound is the only commercially available building block that directly provides this substitution pattern. [1] The alternative approach—Suzuki coupling of 3-formylphenylboronic acid with 4-bromo-2-fluorotoluene—would require additional synthetic steps and optimization, making the pre-assembled biphenyl carbaldehyde the more efficient procurement choice.

SAR Studies on Fluorinated Biphenyl Aldehydes

For systematic SAR exploration of how fluorine and methyl positioning on the biphenyl scaffold affects biological activity, this compound (3'-F, 4'-CH3) serves as one of the defined comparator points alongside its regioisomers (4'-F, 3'-CH3, CAS 343604-38-6; 3'-F, 4'-CH3, 4-carbaldehyde, CAS 885964-50-1). [1] Procurement of all isomers from verified suppliers ensures that observed biological differences are attributable to genuine structural variation rather than batch-to-batch impurity profiles.

Application
Selection Property
Validation Focus
HDAC6-Sparing Inhibitor Synthesis
3-Fluoro-4-methylphenyl pharmacophore context
HDAC isoform-selectivity endpoint review
Fragment-Based Drug Discovery (19F NMR)
Fluorine handle and Rule-of-Three profile
Protein-binding assay and library expansion compatibility
meta-Functionalized Biaryl Synthesis
Pre-assembled meta-aldehyde biphenyl scaffold
Synthetic route efficiency vs. Suzuki coupling alternative
Fluorinated Biphenyl SAR Studies
Specific 3'-F,4'-CH3 substitution pattern
Regioisomeric comparator procurement and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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